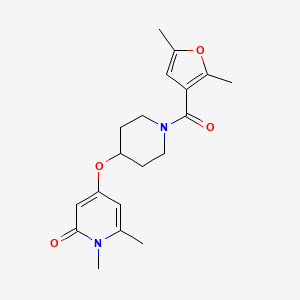![molecular formula C23H19N5OS3 B2522896 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide CAS No. 340813-94-7](/img/structure/B2522896.png)
N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that features a benzothiazole moiety as a core structural element. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound includes additional functional groups such as acetamide, cyano, methyl, and thienyl, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl) acetamides involves the reaction of benzothiazoles with acetic acid under reflux conditions. The substituents on the benzothiazole ring influence the nature of the resulting assemblies . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach could be employed, with additional steps to introduce the more complex substituents such as the tetrahydro[1,6]naphthyridinyl group.
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl) acetamides is characterized by the presence of hydrogen bonds, which are crucial for the assembly of the molecules. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl oxygen, as well as with the thiazole nitrogen . These interactions are essential for the stability and packing of the crystals and can significantly influence the compound's photophysical properties.
Chemical Reactions Analysis
The chemical reactivity of N-(benzo[d]thiazol-2-yl) acetamides is not explicitly discussed in the provided papers. However, the presence of functional groups such as amide and thiazole suggests that these compounds could participate in various chemical reactions, including hydrogen bonding interactions, as demonstrated by the formation of molecular dimers and hydrogen-bonded rings in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d]thiazol-2-yl) acetamides can be inferred from their photophysical properties and acidity constants. The photophysical properties are influenced by the molecular structure and the nature of the hydrogen bonding interactions . The acidity constants (pKa values) of related acetamide derivatives have been determined through UV spectroscopic studies, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with pKa values ranging from 5.91 to 8.34 for the first protonation and from 3.02 to 4.72 for the second . These values are critical for understanding the compound's behavior in different pH environments, which is important for its potential applications in drug design.
Applications De Recherche Scientifique
Chemistry and Properties
N-(1,3-Benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide is part of a class of compounds that include benzothiazoles, which are known for their varied biological activities. The chemistry of benzothiazoles, including their preparation procedures and properties, has been extensively reviewed, highlighting their applications in different branches of chemistry. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This broad spectrum of activity suggests potential research applications in areas such as material science, pharmaceuticals, and biochemical studies (Boča, Jameson, & Linert, 2011).
Biological Activities
Benzothiazole derivatives, including structures similar to N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide, show a variety of biological activities. These activities include antiviral, antimicrobial, anti-inflammatory, anti-diabetic, anti-tumor, and anti-cancer properties. The unique structure of benzothiazole is integral to many synthetic bioactive molecules, making it an important moiety in medicinal chemistry. The structural variations of benzothiazole derivatives are crucial for their diverse biological activities, suggesting potential applications in drug discovery and development (Bhat & Belagali, 2020).
Synthetic Applications
The synthesis and applications of benzothiazoles and thiophene derivatives have been extensively reviewed, indicating their importance in drug design and the development of therapeutics. These reviews cover synthetic strategies, highlighting the role of benzothiazoles and thiophenes as key intermediates in the synthesis of compounds with high therapeutic potential. The discussions include insights into the mechanisms of action and the structure-activity relationships of these compounds, offering a foundation for future research in designing more effective drugs (Mir, Dar, & Dar, 2020).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS3/c1-28-8-6-17-16(11-28)21(14-7-9-30-12-14)15(10-24)22(25-17)31-13-20(29)27-23-26-18-4-2-3-5-19(18)32-23/h2-5,7,9,12H,6,8,11,13H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOALGEIVYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C#N)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)
![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)



![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)


![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
